(3-Chloropropoxy)benzene
Overview
Description
“(3-Chloropropoxy)benzene” is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions involving chlorinated benzene derivatives and propoxy groups are mentioned. For instance, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde involves chlorination and benzyloxy substitution on a benzene ring . Additionally, the study of chlorine-benzene complexes provides insights into the non-covalent interactions that might be relevant to understanding the behavior of “(3-Chloropropoxy)benzene” .
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can involve various methods, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrochemical processes. For example, the electrooxidative double ene-type chlorination is used to synthesize 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which demonstrates the versatility of electrochemical methods in generating functionalized chlorinated compounds . Similarly, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde from phenol and acetic anhydride through esterification, Fries rearrangement, and Vislsmeier reaction indicates a multi-step synthetic approach .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives can be complex, with potential for various isomers and electronic effects due to substituents. Density functional theory (DFT) calculations are often used to predict the structural and electronic properties of such compounds, as seen in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol . The study of chlorine-benzene complexes also highlights the importance of computational methods in understanding the non-covalent interactions and stability of different complexes .
Chemical Reactions Analysis
Chlorinated benzene derivatives can undergo a range of chemical reactions, including further chlorination, coupling reactions, and interactions with other functional groups. The reaction of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride leads to a variety of products, demonstrating the reactivity of chlorinated intermediates . The generation and reactions of 3-chloro-1-lithiopropene with alkylboronates to give 3-alkylprop-1-en-3-ols show the utility of organolithium reagents in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure, which affects their reactivity, stability, and interaction with solvents. The thermolytic surface-reaction of benzene and iron (III) chloride to form chlorinated dibenzo-p-dioxins and dibenzofurans provides insight into the thermal stability and potential environmental impact of these compounds . The photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which exhibit violet fluorescence in the solid state, demonstrate the influence of substituents on the optical properties of benzene derivatives .
Scientific Research Applications
1. Environmental Applications and Toxicology
- Benzene as Environmental Pollutant : Benzene, a component related to (3-Chloropropoxy)benzene, is a widely used industrial chemical and environmental pollutant. It's recognized for its toxicity and potential to cause various health issues, including leukemia and lymphomas in humans. Understanding the impact of such compounds on health and the environment is crucial (Kalf, 1987).
- Biodegradation of Chlorinated Benzenes : Studies on microbial degradation of chlorinated benzenes, which are structurally related to (3-Chloropropoxy)benzene, indicate that these compounds are metabolized under both aerobic and anaerobic conditions. This research is significant for environmental remediation and understanding the biotransformation processes of similar compounds (Field & Sierra-Alvarez, 2008).
2. Chemical Synthesis and Industrial Applications
- Catalytic Conversions : Research involving catalytic conversions of chlorinated benzenes, which include compounds similar to (3-Chloropropoxy)benzene, is significant in industrial chemistry. These studies help in understanding the reactivity and potential applications of such compounds in the synthesis of various chemicals (Lee & Jurng, 2008).
- Alkylation Reactions : The use of chloropropanes in alkylation reactions with benzene, leading to the production of important industrial compounds like cumene, highlights the relevance of (3-Chloropropoxy)benzene derivatives in chemical synthesis (Chen Han, 2012).
3. Analytical Chemistry
- Solvent Extraction Studies : The role of benzene, closely related to (3-Chloropropoxy)benzene, in solvent extraction techniques for separating elements like arsenic from other substances underscores its importance in analytical chemistry (Beard & Lyerly, 1961).
4. Advanced Materials and Nanotechnology
- Polymer Synthesis : Studies involving the polymerization of benzene derivatives, related to (3-Chloropropoxy)benzene, are crucial in the field of materials science. Such research contributes to the development of new polymers with potential applications in various industries (Kloppenburg, Jones, & Bunz, 1999).
Safety And Hazards
properties
IUPAC Name |
3-chloropropoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXLOLRTEJEZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187483 | |
Record name | (3-Chloropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropoxy)benzene | |
CAS RN |
3384-04-1 | |
Record name | (3-Chloropropoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3384-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloropropoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3384-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Chloropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropropoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-CHLOROPROPOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9RMK5BZY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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